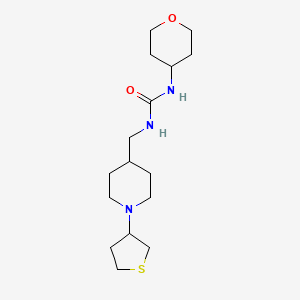

1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

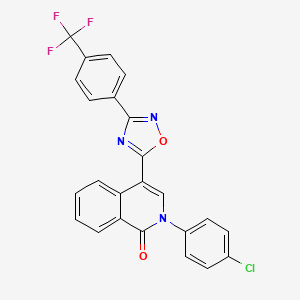

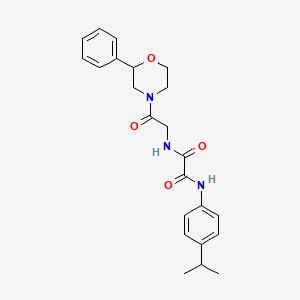

The compound "1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea" is a multifaceted molecule that may be synthesized through various methods involving urea derivatives and multicomponent reactions. The structure of this compound suggests it contains a tetrahydropyran moiety, a tetrahydrothiophene group, and a piperidine ring, all connected through a urea linkage.

Synthesis Analysis

The synthesis of complex urea derivatives can be achieved through multicomponent reactions, as demonstrated in the facile and one-pot access to diverse functionalized pyrans using urea as an organo-catalyst . Similarly, the synthesis of densely substituted piperidines can be accomplished by converting tetrahydropyridines to their N'-aryl urea derivatives and inducing aryl migration through metalation . These methods highlight the versatility of urea in catalyzing the formation of various heterocyclic compounds, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is complex and can adopt multiple conformations. For instance, ureas derived from 3-azabicyclo[3.3.1]nonan-9α-amine exhibit a flattened chair-chair conformation with the presence of at least two conformations at the urea unit, as evidenced by spectroscopic studies . This suggests that the target compound may also exhibit conformational diversity due to its urea linkage and the presence of multiple heterocyclic rings.

Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions. The bifunctional nature of urea allows it to catalyze multiple steps in transformations, such as Knoevenagel condensation, Michael addition, and ring opening and closing reactions . This indicates that the target compound could potentially undergo similar reactions, contributing to its chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can vary widely. For example, ureas containing pyrazole and adamantane fragments have been synthesized with significant inhibitory activity against human soluble epoxide hydrolase and demonstrated solubility in water . Although the specific properties of "1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea" are not detailed in the provided papers, the studies suggest that urea derivatives can be designed with desirable solubility and biological activity.

properties

IUPAC Name |

1-(oxan-4-yl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O2S/c20-16(18-14-3-8-21-9-4-14)17-11-13-1-6-19(7-2-13)15-5-10-22-12-15/h13-15H,1-12H2,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWLYRXOBFMFQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2CCOCC2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B3003701.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B3003702.png)

![(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3003709.png)

![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3003710.png)

![dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate](/img/structure/B3003711.png)

![N-Methyl-N-[[1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B3003713.png)

![2-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3003715.png)

![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/no-structure.png)

![N-cyclopentyl-2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B3003719.png)

![2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3003721.png)